5-Phenyl-2-(2-hydroxypropyl)furan
Description
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(5-phenylfuran-2-yl)propan-2-ol |
InChI |
InChI=1S/C13H14O2/c1-10(14)9-12-7-8-13(15-12)11-5-3-2-4-6-11/h2-8,10,14H,9H2,1H3 |
InChI Key |
DJKMAJBJDYWGIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(O1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
5-Phenyl-2-(2-hydroxypropyl)furan and its derivatives exhibit a range of biological activities that make them promising candidates for drug development.
Antimicrobial Activity
Research indicates that compounds with furan moieties, including this compound, possess significant antimicrobial properties. A study highlighted the synthesis of several derivatives that demonstrated effective inhibition against various bacterial strains, including Escherichia coli .
Antitumor Properties
The furan derivatives have shown potential as antitumor agents. For instance, 5-phenyl-2-furaldehyde, closely related to this compound, was noted for its cytotoxic effects against cancer cell lines . The structural modifications in furan derivatives can enhance their pharmacological profiles.
Case Study: Inhibition of β-glucuronidase
A series of 5-phenyl-2-furan derivatives containing a 1,3-thiazole moiety were synthesized and evaluated for their inhibitory effects on E. coli β-glucuronidase. Twelve compounds showed satisfactory inhibition, indicating the potential of these derivatives in alleviating gastrointestinal toxicity caused by certain drugs .
Material Science Applications
Furans are increasingly being utilized in the development of bio-based materials due to their favorable chemical properties.
Self-Healing Polymers
Research has explored the use of furan-containing compounds in creating self-healing materials through Diels-Alder reactions. These polymers can recover from physical damage, making them suitable for various industrial applications .
Bio-Based Resins
Furan-based dicarboxylic acids have been applied as substitutes for bisphenol A in the preparation of partially bio-based dimethacrylate resins. These resins exhibit favorable properties for use in coatings and adhesives .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
Comparison with Similar Compounds
5-(1-Hydroxypropyl)furan-2(5H)-one (3.10) and 5-(Hydroxy(phenyl)methyl)-5-methylfuran-2(5H)-one (3.1051)
These furan-2(5H)-one derivatives (lactones) share structural motifs with the target compound, such as hydroxyl and alkyl/aryl substituents. Key differences include:
- Ring Structure : The lactone ring in 3.10 and 3.1051 introduces a ketone group, altering electronic properties compared to the fully conjugated furan ring in 5-phenyl-2-(2-hydroxypropyl)furan .
- Synthesis : Both 3.10 and 3.1051 were synthesized via base-catalyzed aldol-like reactions at -78°C using potassium t-butoxide. Yields and isomer ratios varied:
| Compound | Yield | Isomer Ratio (trans:cis) | Reactants |
|---|---|---|---|
| 3.10 | 51% | 80:20 | Propanal, 2(3H)-furanone |
| 3.1051 | 41% | 94:6 | Benzaldehyde, angelica lactone |
The target compound may require different synthetic strategies due to the absence of a lactone ring .
2-Ethyl-5-methylfuran
This simpler furan derivative lacks hydroxyl and phenyl groups but provides a baseline for comparing substituent effects:
- Polarity : The hydroxypropyl and phenyl groups in the target compound enhance polarity, likely increasing solubility in polar solvents compared to 2-ethyl-5-methylfuran .
- Boiling Point : Bulky substituents in this compound may elevate boiling points relative to 2-ethyl-5-methylfuran (BP: ~135°C, estimated) .
Spectroscopic and Electronic Properties
NMR Analysis
- Coupling Constants : highlights heteronuclear coupling (1J = 180.8 Hz) for furan α-carbons, a feature likely shared with the target compound. However, lower-than-expected chemical shifts for α-carbons in related furans (e.g., 7c in ) suggest electronic modulation by substituents .
- Isomer Differentiation : NMR effectively distinguished trans/cis isomers in 3.10 and 3.1051 (e.g., δ 4.25–4.35 ppm for hydroxypropyl protons), a technique applicable to the target compound’s stereochemistry .
Electronic Effects
- The phenyl group in this compound may induce resonance stabilization, while the hydroxypropyl group could engage in hydrogen bonding, contrasting with the electron-donating alkyl groups in 2-ethyl-5-methylfuran .
Functional and Application Differences
- Reactivity : The hydroxypropyl group in the target compound may facilitate further functionalization (e.g., esterification), whereas lactones like 3.10/3.1051 are prone to ring-opening reactions .
Data Tables
Table 2: Key NMR Features of Furan Derivatives
| Compound | δ (α-C, ppm) | Coupling Constants (Hz) | Notable Peaks | Reference |
|---|---|---|---|---|
| 7c () | 95–100 | 1J = 180.8 | Low α-carbon shifts | |
| 3.10 | N/A | N/A | δ 4.25–4.35 (hydroxypropyl) |
Preparation Methods
Suzuki-Miyaura Coupling
A brominated furan precursor (e.g., 5-bromo-2-furaldehyde) could undergo Suzuki coupling with a boronic acid containing the hydroxypropyl moiety. However, protecting-group strategies would be required to preserve the hydroxyl functionality during the reaction.
Heck Reaction
The Heck reaction between 5-phenyl-2-furanhalide and a hydroxypropyl-containing alkene could install the desired side chain. This method remains unexplored for the target compound but has precedent in furan chemistry.
Comparative Analysis of Synthetic Methods
Optimization and Industrial Scalability
The Friedel-Crafts method is the most viable for scale-up due to its simplicity. Key optimization parameters include:
-
Catalyst Selection : BF₃·Et₂O may offer better regioselectivity than AlCl₃.
-
Solvent Systems : Dichloromethane or toluene improves epoxide solubility.
-
Temperature Control : Maintaining 60–80°C minimizes side reactions like polymerization.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?
- Answer :
- Probit Analysis : Calculate LD₅₀/EC₅₀ values using nonlinear regression (’s toxicity assessment framework) .
- Benchmark Dose Modeling : Assess low-dose effects, as in EFSA’s 5-HMF risk evaluation () .
- Meta-Analysis : Pool data from multiple studies to resolve outliers (’s literature search methodology) .
Notes
- Citations : References to evidence are based on methodologies for analogous compounds due to limited direct data on this compound.
- Data Gaps : Further experimental validation is recommended, particularly for stability and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
